AC1903

TRPC5 Selectivity Ion Channel

Procure AC1903 for your research on TRPC5-mediated kidney disease. This selective TRPC5 inhibitor (IC50 4.0-14.7 µM) is validated in FSGS models and demonstrates minimal off-target activity on TRPC4/6. Available in high purity, it is ideal for in vivo studies requiring reliable, selective target engagement.

Molecular Formula C19H17N3O
Molecular Weight 303.4 g/mol
CAS No. 831234-13-0
Cat. No. B1664771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC1903
CAS831234-13-0
SynonymsAC1903;  AC-1903;  AC 1903; 
Molecular FormulaC19H17N3O
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4
InChIInChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21)
InChIKeyOECUWHDVQIITIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine (AC1903) CAS 831234-13-0 TRPC5 Inhibitor for Kidney Disease Research


1-Benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine, commonly known as AC1903, is a selective small-molecule inhibitor of the transient receptor potential canonical 5 (TRPC5) ion channel [1]. It was identified through a medicinal chemistry campaign aimed at developing a podocyte-protective agent with minimal off-target effects on related TRPC channels [2]. The compound exhibits an IC50 of 4.0–14.7 μM against TRPC5, with a selectivity profile that distinguishes it from dual TRPC4/5 inhibitors such as ML204 . AC1903 has demonstrated in vivo efficacy in suppressing proteinuria and preventing podocyte loss in a transgenic rat model of focal segmental glomerulosclerosis (FSGS), establishing it as a validated chemical probe for TRPC5-mediated kidney disease research .

1-Benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine (AC1903): Critical Selectivity and In Vivo Evidence Prevents Substitution with Other TRPC Inhibitors


TRPC5 inhibitors are not interchangeable due to substantial differences in channel selectivity, potency, and in vivo pharmacology. While compounds such as ML204 inhibit both TRPC4 and TRPC5 [1], and others like Pico145 exhibit sub-nanomolar potency but broader TRPC1/4/5 inhibition [2], AC1903 was specifically optimized for TRPC5 selectivity with minimal TRPC4/6 activity [3]. This selectivity is critical for mechanistic studies of TRPC5-specific pathophysiology in podocyte injury and FSGS, where TRPC6 activity is homeostatic and TRPC4 inhibition may introduce confounding effects [4]. Furthermore, AC1903's demonstrated in vivo efficacy in FSGS and hypertensive kidney disease models distinguishes it from many tool compounds lacking validated animal pharmacology . Substituting AC1903 with a generic TRPC inhibitor without equivalent selectivity and in vivo validation risks misinterpretation of experimental results.

1-Benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine (AC1903) Quantitative Comparator Evidence for Scientific Selection


Selectivity Advantage: AC1903 Does Not Inhibit TRPC4 or TRPC6 at Concentrations That Fully Block TRPC5

AC1903 demonstrates high selectivity for TRPC5 over the closely related channels TRPC4 and TRPC6. In whole-cell patch-clamp experiments using HEK-293 cells expressing individual TRPC channels, AC1903 blocked riluzole-activated TRPC5 currents but failed to block carbachol-induced TRPC4 or OAG-induced TRPC6 currents even at concentrations up to 100 µM [1]. This contrasts with the dual TRPC4/5 inhibitor ML204, which exhibits only 9-fold selectivity for TRPC4 over TRPC5 and effectively inhibits both channels at similar concentrations [2].

TRPC5 Selectivity Ion Channel Podocyte FSGS

In Vivo Efficacy: AC1903 Suppresses Proteinuria and Podocyte Loss in FSGS Rat Model

AC1903 has been validated in a transgenic rat model of focal segmental glomerulosclerosis (FSGS) where chronic intraperitoneal administration (50 mg/kg, twice daily for 7 days) significantly suppressed severe proteinuria and prevented podocyte loss [1]. In contrast, the dual TRPC4/5 inhibitor ML204 failed to suppress proteinuria in a similar model and even exacerbated metabolic dysfunction in high-sucrose-fed mice [2]. No comparable in vivo efficacy data exist for many other TRPC5 tool compounds such as NSC23677 (a Rac1 inhibitor, not a direct TRPC5 blocker) or the nanomolar inhibitor HC-070, which has been tested primarily in CNS behavioral models rather than kidney disease [3].

TRPC5 FSGS Proteinuria Podocyte Kidney Disease

Potency Context: AC1903 vs. Optimized Analog 8b – A Benchmark for Next-Generation Inhibitors

While AC1903 remains the most extensively characterized TRPC5-selective probe in vivo, structure-activity relationship (SAR) studies have yielded improved analogs. Compound 8b, a benzimidazole derivative, is approximately 100-fold more potent than AC1903 in suppressing TRPC5 channel activity [1]. This potency difference highlights AC1903's role as a foundational chemical probe rather than a clinical candidate, but also underscores the value of the benzimidazole scaffold that AC1903 validated. For researchers requiring the highest possible potency in vitro, compound 8b may be preferred; however, AC1903's extensive in vivo validation and selectivity data remain unmatched by newer analogs.

TRPC5 Benzimidazole Medicinal Chemistry Structure-Activity Relationship SAR

Chemical Tool Validation: AC1903 Exhibits No Off-Target Kinase Activity in Profiling Panel

In kinase profiling assays, AC1903 showed no off-target effects against a standard panel of profiling kinases at concentrations relevant to its TRPC5 inhibition . This contrasts with many tool compounds that exhibit polypharmacology, complicating interpretation of phenotypic assays. For instance, the TRPC5 inhibitor clemizole is also a potent histamine H1 receptor antagonist [1], and ML204 has been reported to affect multiple signaling pathways beyond TRPC channels [2]. The clean kinase profile of AC1903 enhances confidence that observed biological effects are attributable to TRPC5 inhibition rather than kinase modulation.

Selectivity Kinase Profiling Off-Target Chemical Probe TRPC5

Optimal Use Cases for 1-Benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine (AC1903) Based on Validated Evidence


Mechanistic Studies of TRPC5-Mediated Podocyte Injury and Proteinuric Kidney Disease

Use AC1903 to dissect the specific contribution of TRPC5 to podocyte cytoskeletal remodeling, ROS generation, and foot process effacement in models of FSGS and hypertensive nephropathy. Its high selectivity for TRPC5 over TRPC4/6 ensures that observed protective effects on podocytes are attributable to TRPC5 blockade rather than off-target channel modulation [1]. The compound's validated in vivo dosing regimen (50 mg/kg i.p. twice daily) provides a reliable protocol for preclinical studies .

Chemical Probe for TRPC5 Target Validation in Drug Discovery

Employ AC1903 as a well-characterized, commercially available chemical probe for validating TRPC5 as a therapeutic target in phenotypic assays. Its clean kinase selectivity profile and published SAR around the benzimidazole scaffold make it an ideal reference compound for benchmarking novel TRPC5 inhibitors . The availability of potency data for comparator compounds (e.g., ML204, 8b) allows for head-to-head evaluation of new chemical entities [2].

Differentiation from Dual TRPC4/5 Inhibitors in CNS Research

For neuroscience studies investigating TRPC5's role in anxiety, depression, or synaptic plasticity, AC1903 offers a cleaner pharmacological alternative to dual TRPC4/5 inhibitors like ML204 or HC-070. Since TRPC4 and TRPC5 have distinct CNS expression patterns and functions, selective TRPC5 inhibition is critical for accurate target deconvolution [3]. AC1903's lack of TRPC4 activity at concentrations up to 100 µM provides this specificity [4].

Procurement for Preclinical Kidney Disease Model Validation

When establishing a new animal model of proteinuric kidney disease (e.g., AT1R transgenic rat, Dahl salt-sensitive rat, PAN nephrosis model), AC1903 serves as a positive control tool compound with documented efficacy in suppressing proteinuria and preserving podocyte numbers . This reduces experimental variability and provides a benchmark for assessing novel therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC1903

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.